![molecular formula C9H8O3 B131736 (2S,3R)-3-phenyloxirane-2-carboxylic acid CAS No. 79898-17-2](/img/structure/B131736.png)
(2S,3R)-3-phenyloxirane-2-carboxylic acid
Overview
Description
(2S,3R)-3-phenyloxirane-2-carboxylic acid is a compound that belongs to the oxirane family. It is also known as (R)-(-)-Mandelic acid epoxide and is a chiral epoxide with a phenyl substituent. This compound has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Scientific Research Applications
Chemoenzymatic Approaches
(2S,3R)-3-phenyloxirane-2-carboxylic acid has been used in the study of biotransformations of oxiranecarbonitriles. This research demonstrated that microbial whole-cell catalysts, like Rhodococcus sp. AJ270, can efficiently hydrate various oxiranecarbonitriles. The study showed that the amidase in Rhodococcus sp. AJ270 exhibited excellent 2S,3R-enantioselectivity against certain oxiranecarboxamides. This work highlights the potential of (2S,3R)-3-phenyloxirane-2-carboxylic acid in synthesizing chiral molecules with quaternary stereocenters, such as R-(+)-2-hydroxy-2-methyl-3-phenylpropionic acid and its derivatives (Wang, Deng, Wang, & Zheng, 2005).
Synthesis of Clausena Alkaloids
In a study focusing on synthesizing various Clausena alkaloids, (2S,3R)-3-phenyloxirane-2-carboxamides were used as starting materials. This research found that through different Brønsted acid-mediated cyclization reactions, a variety of N-heterocyclic clausena alkaloids could be efficiently synthesized. The study emphasizes the role of (2S,3R)-3-phenyloxirane-2-carboxamides in generating structurally diverse alkaloids (Yang, Wang, Zheng, Pan, & Huang, 2009).
Chiral Solvating Agents
(2S,3R)-3-phenyloxirane-2-carboxylic acid derivatives have been explored as chiral solvating agents. A study synthesized various α-(nonafluoro-tert-butoxy)carboxylic acids and investigated their application in chiral recognition studies with amines. This research provides insight into the use of (2S,3R)-3-phenyloxirane-2-carboxylic acid derivatives in understanding chiral interactions (Nemes, Csóka, Béni, Farkas, Rábai, & Szabó, 2015).
Crystal Engineering Research
In crystal engineering, derivatives of (2S,3R)-3-phenyloxirane-2-carboxylic acid have been used to synthesize coordination compounds. These compounds demonstrated a wide structural diversity and potential applications in luminescence sensing and magnetism. The study highlights the versatility of this compound in generating novel crystal structures (Gu, Liang, Cui, Wu, Shi, & Kirillov, 2017).
properties
IUPAC Name |
(2S,3S)-3-phenyloxirane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALONVPKHYIEQU-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@H](O2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-3-phenyloxirane-2-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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